molecular formula C18H21N3O2 B2728064 (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide CAS No. 1235672-80-6

(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide

Cat. No.: B2728064
CAS No.: 1235672-80-6
M. Wt: 311.385
InChI Key: XQUSPSKMILQNQN-VOTSOKGWSA-N
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Description

(E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide is an organic compound that features a furan ring, a pyridine ring, and a piperidine ring linked through an acrylamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

    Starting Materials: The synthesis typically begins with commercially available starting materials such as furan-2-carbaldehyde, 1-(pyridin-2-yl)piperidine, and acryloyl chloride.

    Step 1 Formation of Intermediate: The first step involves the reaction of furan-2-carbaldehyde with 1-(pyridin-2-yl)piperidine in the presence of a base like sodium hydride to form an intermediate.

    Step 2 Acrylamide Formation: The intermediate is then reacted with acryloyl chloride in the presence of a base such as triethylamine to form the final product, (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide.

    Reaction Conditions: These reactions are typically carried out in anhydrous solvents like dichloromethane or tetrahydrofuran under an inert atmosphere to prevent moisture and oxygen from interfering with the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis with considerations for cost, yield, and safety. This might include optimizing reaction conditions, using continuous flow reactors, and ensuring proper purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The furan ring can undergo oxidation reactions, potentially forming furan-2,3-dione derivatives.

    Reduction: The acrylamide moiety can be reduced to form the corresponding amine.

    Substitution: The pyridine ring can participate in electrophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemistry

    Synthetic Intermediate: Used as an intermediate in the synthesis of more complex organic molecules.

    Ligand Design: Potential use in the design of ligands for coordination chemistry.

Biology

    Biological Probes: Used in the development of probes for studying biological systems.

    Enzyme Inhibition: Potential inhibitor of specific enzymes due to its structural features.

Medicine

    Drug Development: Investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

Industry

    Material Science:

Mechanism of Action

The mechanism of action of (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)acrylamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan and pyridine rings can participate in π-π interactions, hydrogen bonding, and coordination with metal ions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)prop-2-enamide: Similar structure but with a different substituent on the acrylamide moiety.

    (E)-3-(furan-2-yl)-N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)but-2-enamide: Another analog with a longer carbon chain.

Uniqueness

    Structural Features: The combination of furan, pyridine, and piperidine rings linked through an acrylamide moiety is unique and offers diverse chemical reactivity.

    Biological Activity: The specific arrangement of these rings can lead to unique interactions with biological targets, making it a valuable scaffold in drug discovery.

This compound’s unique structure and reactivity make it a versatile tool in various fields of scientific research, from synthetic chemistry to medicinal applications.

Properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[(1-pyridin-2-ylpiperidin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c22-18(7-6-16-4-3-13-23-16)20-14-15-8-11-21(12-9-15)17-5-1-2-10-19-17/h1-7,10,13,15H,8-9,11-12,14H2,(H,20,22)/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQUSPSKMILQNQN-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C=CC2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1CNC(=O)/C=C/C2=CC=CO2)C3=CC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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